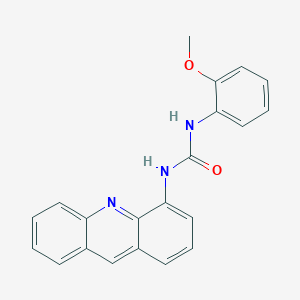

1-Acridin-4-yl-3-(2-methoxyphenyl)urea

Description

1-Acridin-4-yl-3-(2-methoxyphenyl)urea is a synthetic urea derivative featuring an acridine core linked to a 2-methoxyphenyl group via a urea bridge. Acridine derivatives are historically associated with DNA intercalation and antimicrobial activity, while the 2-methoxyphenyl moiety is a common pharmacophore in receptor-targeting compounds.

Properties

CAS No. |

6936-85-2 |

|---|---|

Molecular Formula |

C21H17N3O2 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

1-acridin-4-yl-3-(2-methoxyphenyl)urea |

InChI |

InChI=1S/C21H17N3O2/c1-26-19-12-5-4-10-17(19)23-21(25)24-18-11-6-8-15-13-14-7-2-3-9-16(14)22-20(15)18/h2-13H,1H3,(H2,23,24,25) |

InChI Key |

VIMLJZIGZNWHAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC4=CC=CC=C4N=C32 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Acridin-4-yl-3-(2-methoxyphenyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-arylamino benzoic acids through the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines.

Cyclization: The cyclization of the resulting compounds by polyphosphoric acid yields acridone derivatives.

Urea Formation: The acridone derivatives are then reacted with isocyanates to form the desired urea linkage, resulting in 1-Acridin-4-yl-3-(2-methoxyphenyl)urea.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-Acridin-4-yl-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acridin-4-yl-3-(2-methoxyphenyl)urea has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Industry: It is used in the development of dyes, fluorescent materials, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-Acridin-4-yl-3-(2-methoxyphenyl)urea involves its interaction with biological targets such as DNA and enzymes. The acridine moiety can intercalate into double-stranded DNA, disrupting its helical structure and affecting biological processes involving DNA . This intercalation is driven by charge transfer and π-stacking interactions. Additionally, the compound may inhibit enzymes such as topoisomerases and telomerases, which are involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Based Analogs

VUF 5574 (N-(2-Methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea)

- Core Structure : Urea linkage with quinazoline and 2-methoxyphenyl groups.

- Biological Target: A3 adenosine receptor (A3AR).

- Findings : Exhibits high A3AR affinity (Ki = 63 nM) and selectivity over A1/A2A subtypes. The quinazoline ring enhances binding via π-π stacking, while the 2-methoxyphenyl group contributes to hydrophobic interactions .

2-Methoxyphenyl-Containing Compounds

25X-NBOMe Series (e.g., 25I-NBOMe)

- Core Structure : Phenethylamine backbone with 2-methoxyphenylmethyl and halogen substituents.

- Biological Target : Serotonin 5-HT2A/2C receptors.

- Findings: Potent hallucinogens (EC50 ~ 0.1–1 nM) due to strong 5-HT2A binding. The 2-methoxyphenyl group is critical for receptor activation .

- Comparison: Despite shared 2-methoxyphenyl motifs, 1-Acridin-4-yl-3-(2-methoxyphenyl)urea lacks the phenethylamine backbone, likely precluding psychoactivity. Instead, its urea-acridine system may favor non-CNS targets.

HBK Piperazine Derivatives (e.g., HBK14)

- Core Structure: Piperazine linked to 2-methoxyphenyl and phenoxyethyl groups.

- Biological Target : Undisclosed, but structural features suggest CNS or GPCR applications.

- Findings: Modifications at the phenoxyethyl chain (e.g., chloro or methyl groups) modulate pharmacokinetics and receptor affinity .

- Acridine’s planar structure may enhance DNA or protein interaction compared to flexible piperazine derivatives.

Heterocyclic Analogs

2-(2-Methoxyphenyl)pyridine Oxide Derivatives

- Core Structure : Pyridine oxide with 2-methoxyphenyl substituents.

- Findings: Chirality and steric hindrance influence resolution and reactivity.

- Comparison : The acridine-urea system introduces rigidity and hydrogen-bonding capacity, which could improve crystallinity and stability compared to simpler heterocycles.

Key Data Table

Research Implications

- Structural Insights : The 2-methoxyphenyl group is a versatile pharmacophore across diverse scaffolds, but biological activity is scaffold-dependent.

- Urea vs. Amine Linkages : Urea derivatives (e.g., VUF 5574) favor receptor selectivity over psychoactivity, unlike phenethylamines (e.g., NBOMes).

- Acridine’s Role : The acridine moiety may confer DNA-binding or kinase-inhibitory properties absent in quinazoline or piperazine analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.